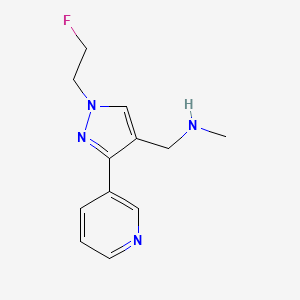

1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Übersicht

Beschreibung

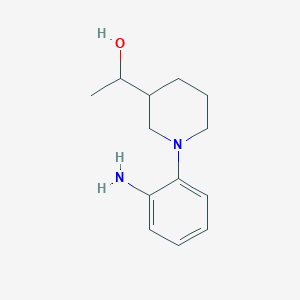

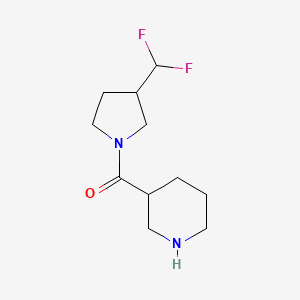

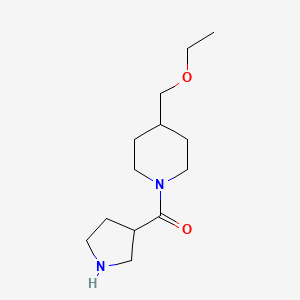

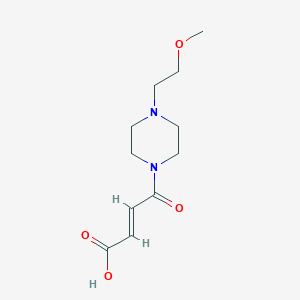

“1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine” is a chemical compound with the molecular formula C11H13FN4 . It’s a fluorinated compound, and fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .

Synthesis Analysis

The synthesis of fluorinated compounds like this one has attracted attention from biologists and chemists . For fluorinated 1-(pyridin-3-yl)ethanamines, ethyl methoxyacetate, and tetrahydrofuran were used as acylating agents and cosolvent, respectively . In this reaction, 100 mM fluorinated racemic amines were converted to corresponding R-isomers and S-isomers through kinetic resolution .Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring attached to a pyridine ring via a fluoroethyl bridge . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It’s possible that this compound could be involved in such reactions, given its structure.Wissenschaftliche Forschungsanwendungen

Ambient-Temperature Synthesis Applications

Becerra, Cobo, and Castillo (2021) reported the ambient-temperature synthesis of novel N-pyrazolyl imines, highlighting a methodology that could potentially be applied to synthesize related compounds, offering a pathway for the development of novel materials or chemical intermediates in research Becerra, D., Cobo, J., & Castillo, J. C. (2021). Molbank.

Antimicrobial and Antitumor Applications

Kumar et al. (2012) synthesized a series of pyrazoline derivatives with demonstrated antimicrobial activity. This suggests potential research applications of similar compounds in developing antimicrobial agents Kumar, S., Meenakshi, Kumar, S., & Kumar, P. (2012). Medicinal Chemistry Research.

Anticonvulsant Applications

Pandey and Srivastava (2011) explored Schiff bases of 3-aminomethyl pyridine for anticonvulsant activity, indicating research interest in neurological applications for related chemical structures Pandey, S., & Srivastava, R. (2011). Medicinal Chemistry Research.

Coordination Chemistry and Sensing Applications

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of pyrazolyl pyridines, highlighting their use in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions Halcrow, M. (2005). Coordination Chemistry Reviews.

Novel Potassium-Competitive Acid Blocker (P-CAB) Development

Arikawa et al. (2012) discovered a novel pyrrole derivative for treating gastroesophageal reflux disease, showcasing the potential of pyridine and pyrazole derivatives in medical research Arikawa, Y. et al. (2012). Journal of medicinal chemistry.

Synthesis and Structural Studies

Shen et al. (2012) detailed the synthesis, crystal structure, and computational study of pyrazole derivatives, providing a foundation for further research into the structural and electronic properties of such compounds Shen, L.-q., Huang, S.-Y., Diao, K., & Lei, F.-h. (2012). Journal of Molecular Structure.

Zukünftige Richtungen

Fluorinated compounds are gaining more attention due to their wide applications in various fields . The research progress of enzymatic synthesis of fluorinated compounds is being summarized, and the direct formation of the C-F bond by fluorinase is considered the most effective and promising method . This suggests potential future directions for the study and application of this compound.

Eigenschaften

IUPAC Name |

1-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4/c1-14-7-11-9-17(6-4-13)16-12(11)10-3-2-5-15-8-10/h2-3,5,8-9,14H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSZHKSOVUTIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1C2=CN=CC=C2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)